molecular formula C9H16ClN3O B1522881 1-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-2-methylpropan-1-amine hydrochloride CAS No. 1251923-65-5

1-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-2-methylpropan-1-amine hydrochloride

Cat. No. B1522881
CAS RN: 1251923-65-5
M. Wt: 217.69 g/mol
InChI Key: FGKLAPVZQLMLAG-UHFFFAOYSA-N
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Description

1-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-2-methylpropan-1-amine hydrochloride, also known as CPMPA, is a cyclic amine derivative of the oxadiazole class. It has a wide range of applications in scientific research and is used as a reagent in organic synthesis. CPMPA has been studied for its potential use in the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and schizophrenia. The mechanism of action of CPMPA is still not completely understood, but it is thought to involve interactions with a variety of neurotransmitter receptors.

Scientific Research Applications

1-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-2-methylpropan-1-amine hydrochloride has a wide range of applications in scientific research. It has been used as a reagent in organic synthesis, as a catalyst for the formation of organometallic compounds, and as a model compound for the study of molecular interactions. 1-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-2-methylpropan-1-amine hydrochloride has also been used in the study of enzyme kinetics and the regulation of gene expression. In addition, 1-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-2-methylpropan-1-amine hydrochloride has been studied for its potential use in the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and schizophrenia.

Mechanism of Action

The exact mechanism of action of 1-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-2-methylpropan-1-amine hydrochloride is still not completely understood. It is thought to involve interactions with a variety of neurotransmitter receptors, such as glutamate, GABA, and dopamine receptors. 1-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-2-methylpropan-1-amine hydrochloride has been found to have a variety of effects on these receptors, including agonistic, antagonistic, and modulatory effects. In addition, 1-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-2-methylpropan-1-amine hydrochloride has been found to interact with signal transduction pathways, such as the cAMP and MAPK pathways, and has been found to modulate the expression of a variety of genes.
Biochemical and Physiological Effects
1-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-2-methylpropan-1-amine hydrochloride has been found to have a variety of biochemical and physiological effects. In vitro studies have shown that 1-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-2-methylpropan-1-amine hydrochloride has an inhibitory effect on the activity of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, a neurotransmitter involved in learning and memory. In addition, 1-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-2-methylpropan-1-amine hydrochloride has been found to have an inhibitory effect on the activity of monoamine oxidase, an enzyme involved in the metabolism of neurotransmitters such as serotonin and dopamine. 1-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-2-methylpropan-1-amine hydrochloride has also been found to modulate the expression of a variety of genes involved in the regulation of neuronal function.

Advantages and Limitations for Lab Experiments

1-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-2-methylpropan-1-amine hydrochloride has several advantages as a reagent in laboratory experiments. It is relatively easy to synthesize and has a wide range of applications in scientific research. In addition, 1-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-2-methylpropan-1-amine hydrochloride has been found to have a variety of effects on neurotransmitter receptors and signal transduction pathways, making it useful for the study of molecular interactions. However, 1-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-2-methylpropan-1-amine hydrochloride has several limitations as a reagent in laboratory experiments. It is relatively unstable in aqueous solutions and can be degraded by light and oxygen. In addition, 1-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-2-methylpropan-1-amine hydrochloride has a low solubility in most solvents, making it difficult to work with in certain experiments.

Future Directions

The potential applications of 1-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-2-methylpropan-1-amine hydrochloride are still being explored, and there are a number of potential future directions for research. One potential area of research is the development of new synthesis methods for 1-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-2-methylpropan-1-amine hydrochloride. In addition, further research into the mechanism of action of 1-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-2-methylpropan-1-amine hydrochloride could lead to new treatments for a variety of diseases. Finally, further research into the biochemical and physiological effects of 1-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-2-methylpropan-1-amine hydrochloride could lead to new insights into the regulation of neuronal function.

properties

IUPAC Name

1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-methylpropan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O.ClH/c1-5(2)7(10)9-11-8(12-13-9)6-3-4-6;/h5-7H,3-4,10H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGKLAPVZQLMLAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C1=NC(=NO1)C2CC2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-2-methylpropan-1-amine hydrochloride

CAS RN

1251923-65-5
Record name 1,2,4-Oxadiazole-5-methanamine, 3-cyclopropyl-α-(1-methylethyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1251923-65-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-2-methylpropan-1-amine hydrochloride

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